REACTION_SMILES
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[C:12]([O-:13])(=[O:14])[O-:15].[ClH:1].[K+:16].[K+:17].[OH2:18].[c:2]1([CH:8]2[CH:9]([NH2:11])[CH2:10]2)[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[c:2]1([CH:8]2[CH:9]([NH:11][CH:12]=[O:13])[CH2:10]2)[cH:3][cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
NC1CC1c1ccccc1
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Name
|
|
Type
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product
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Smiles
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O=CNC1CC1c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |